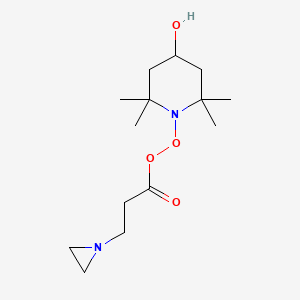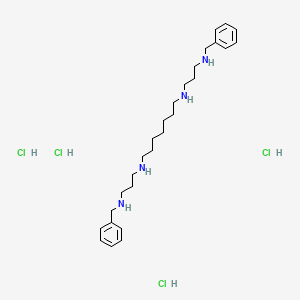
1,7-Heptanediamine, N,N'-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes heptanediamine and phenylmethylamino groups, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride typically involves the reaction of 1,7-heptanediamine with 3-((phenylmethyl)amino)propyl groups under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity. The tetrahydrochloride form is obtained by treating the synthesized compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other suitable methods to achieve the desired quality.
化学反応の分析
Types of Reactions
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with suitable reagents, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,7-Heptanediamine: A simpler analog without the phenylmethylamino groups.
N,N’-Bis(3-aminopropyl)-1,7-heptanediamine: A related compound with similar structural features.
Uniqueness
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
131275-14-4 |
|---|---|
分子式 |
C27H48Cl4N4 |
分子量 |
570.5 g/mol |
IUPAC名 |
N,N'-bis[3-(benzylamino)propyl]heptane-1,7-diamine;tetrahydrochloride |
InChI |
InChI=1S/C27H44N4.4ClH/c1(2-10-18-28-20-12-22-30-24-26-14-6-4-7-15-26)3-11-19-29-21-13-23-31-25-27-16-8-5-9-17-27;;;;/h4-9,14-17,28-31H,1-3,10-13,18-25H2;4*1H |
InChIキー |
VNUWSJDTXCKTQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCNCCCNCC2=CC=CC=C2.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


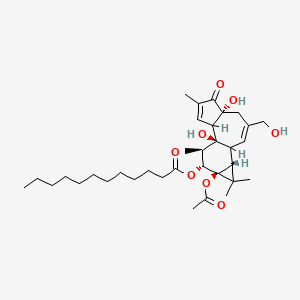

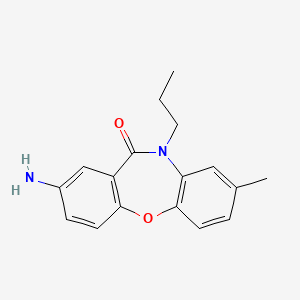
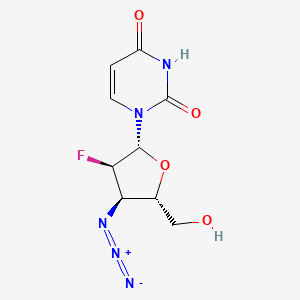
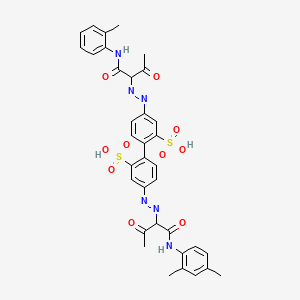
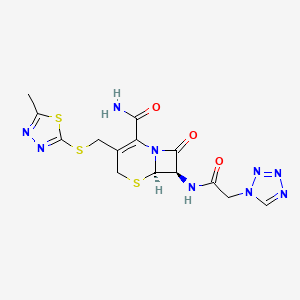
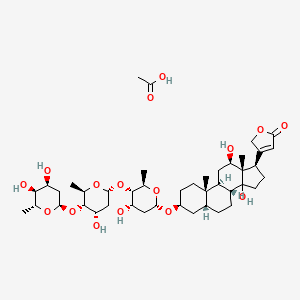
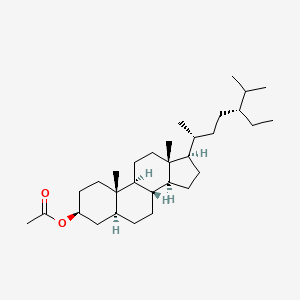
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
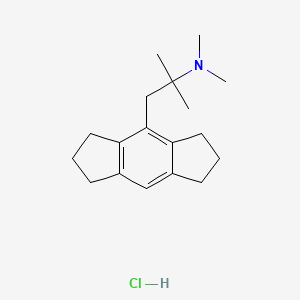
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)

